molecular formula C22H18N4O2 B403300 (4Z)-4-[2-(3-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

(4Z)-4-[2-(3-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Cat. No.: B403300
M. Wt: 370.4g/mol
InChI Key: FYPWVYBJZXJSEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-4-[2-(3-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of hydrazones and pyrazolones This compound is characterized by its unique structure, which includes a hydrazone linkage and a pyrazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[2-(3-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 3-methoxyphenylhydrazine with 2,5-diphenyl-3,4-dihydro-2H-pyrazol-3-one. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[2-(3-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide[][4].

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4Z)-4-[2-(3-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
  • 1,3,4-Thiadiazole derivatives
  • Quinolinyl-pyrazoles

Uniqueness

(4Z)-4-[2-(3-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE stands out due to its unique combination of hydrazone and pyrazolone moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H18N4O2

Molecular Weight

370.4g/mol

IUPAC Name

4-[(3-methoxyphenyl)diazenyl]-2,5-diphenyl-1H-pyrazol-3-one

InChI

InChI=1S/C22H18N4O2/c1-28-19-14-8-11-17(15-19)23-24-21-20(16-9-4-2-5-10-16)25-26(22(21)27)18-12-6-3-7-13-18/h2-15,25H,1H3

InChI Key

FYPWVYBJZXJSEM-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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